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Introduction
The fixed 20:1 combination of cafedrine and theodrenaline is a sympathomimetic agent

utilized for the management of hypotensive states, particularly during anesthesia and in

emergency medicine.[1][2] Cafedrine is a chemical linkage of norephedrine and theophylline,

while theodrenaline is a linkage of noradrenaline and theophylline.[3][4][5] This combination

product, marketed under the trade name Akrinor®, has been in clinical use in Germany since

1963.[1][2] Its mechanism of action involves a multi-faceted approach to increasing blood

pressure, primarily through positive inotropic effects on the heart and modulation of vascular

tone, generally without a significant impact on heart rate.[3][6][7]

These application notes provide a comprehensive overview of the pharmacology,

pharmacokinetics, and clinical application of the cafedrine/theodrenaline 20:1 combination,

along with detailed protocols for preclinical and clinical evaluation.

Pharmacology and Mechanism of Action
The hemodynamic effects of the cafedrine/theodrenaline combination are a result of the

synergistic actions of its components on the cardiovascular system.
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Effects on Cardiomyocytes
The primary effect on heart muscle is an increase in inotropy (contractility). This is achieved

through two main pathways:

β1-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline directly

stimulates β1-adrenoceptors on cardiomyocytes. Additionally, the norephedrine component

of cafedrine indirectly stimulates these receptors by promoting the release of endogenous

noradrenaline from sympathetic nerve endings.[3][6] Activation of β1-adrenoceptors leads to

the Gs protein-mediated activation of adenylyl cyclase, which in turn increases intracellular

cyclic adenosine monophosphate (cAMP) levels.[3][6]

Phosphodiesterase (PDE) Inhibition: The theophylline moiety of both cafedrine and

theodrenaline acts as a non-selective PDE inhibitor.[1][3][6] By inhibiting PDE3, the

predominant phosphodiesterase in cardiac tissue, the degradation of cAMP is reduced,

leading to its accumulation.[3][6] This potentiates the effects of β1-adrenoceptor stimulation,

resulting in a more pronounced increase in intracellular calcium and, consequently,

enhanced myocardial contractility.[3][6]
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Signaling pathway in cardiomyocytes.
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Effects on Vascular Smooth Muscle
The effects on vascular smooth muscle are more complex, with both vasoconstrictive and

vasodilatory mechanisms at play:

α1-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline stimulates α1-

adrenoceptors on vascular smooth muscle cells, leading to vasoconstriction via the Gq

protein-phospholipase C pathway and subsequent increase in intracellular calcium.[3]

Partial α1-Agonism of Norephedrine: The norephedrine component of cafedrine may act as

a partial agonist at α1-adrenoceptors, contributing to vasoconstriction.[6]

PDE Inhibition and Vasodilation: The theophylline moiety, through PDE inhibition, can lead to

an accumulation of cyclic guanosine monophosphate (cGMP), which promotes vasodilation.

[6]

The net effect on systemic vascular resistance is often minimal, with the opposing actions

resulting in a relatively stable afterload.[6]
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Signaling pathway in vascular smooth muscle.
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While extensive pharmacokinetic studies are limited, available data provides insight into the

disposition and action of the combination.

Pharmacokinetic Parameters
Parameter Cafedrine Theodrenaline Reference(s)

Administration Intravenous bolus Intravenous bolus [3]

Initial Plasma Level
6 µg/mL (after 200 mg

IV)
Not well characterized [6]

Metabolism

Metabolized to

norephedrine and

other minor

metabolites.

Not well characterized

due to instability and

low dose.

[6]

Excretion

Nearly 90% of

norephedrine is

excreted renally within

24 hours.

Not well

characterized.
[6]

Pharmacodynamic Parameters
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Parameter Value Condition Reference(s)

EC50 (in vitro) 41 ± 3 mg/L

Increased force in

human atrial

trabeculae

[8]

ED50 (in vivo)

1.49/0.075 mg/kg

(cafedrine/theodrenali

ne)

10% increase in Mean

Arterial Pressure

(MAP) after 5 min

[6]

Time to Peak Effect

Delayed, with

maximum effect of

200 mg at 20 min

Healthy subjects

without hypotension
[6]

Effect on MAP
Increase of ~11

mmHg within 5 min

Patients under

anesthesia
[9]

Effect on Heart Rate
Not clinically

significant

Patients under

anesthesia
[9]

Experimental Protocols
In Vitro Evaluation of Myocardial Contractility
Objective: To assess the direct inotropic effects of the cafedrine/theodrenaline combination on

isolated cardiac tissue.

Materials:

Human atrial trabeculae (obtained with ethical approval)

Organ bath system with force transducer

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2,

25 NaHCO3, 11 glucose)

Cafedrine/theodrenaline 20:1 solution

β-adrenoceptor antagonists (e.g., propranolol)
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PDE inhibitors (e.g., milrinone for comparison)

Carbogen gas (95% O2, 5% CO2)

Procedure:

Prepare human atrial trabeculae and mount in an organ bath containing Krebs-Henseleit

solution, maintained at 37°C and bubbled with carbogen.

Allow the tissue to equilibrate for at least 60 minutes, with periodic adjustments of preload.

Record baseline isometric contractions at a stimulation frequency of 1 Hz.

Construct a cumulative concentration-response curve for the cafedrine/theodrenaline

combination by adding increasing concentrations to the organ bath.

To investigate the mechanism of action, repeat the concentration-response curve in the

presence of a non-selective β-adrenoceptor antagonist (e.g., propranolol) to assess the

contribution of β-adrenoceptor stimulation.

To evaluate the role of PDE inhibition, compare the effects of the combination with a

selective PDE3 inhibitor.

Data Analysis:

Measure the change in force of contraction from baseline for each concentration.

Calculate the EC50 value (the concentration that produces 50% of the maximal response).

Compare the concentration-response curves in the presence and absence of antagonists to

determine the mechanism of action.
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In vitro myocardial contractility workflow.
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Clinical Trial Protocol for Intraoperative Hypotension
Objective: To evaluate the efficacy and safety of cafedrine/theodrenaline 20:1 for the treatment

of intraoperative hypotension. (Based on the HYPOTENS and HERO study designs).[10]

Study Design: A multi-center, prospective, randomized, open-label, parallel-group clinical trial.

Patient Population:

Inclusion Criteria: Adult patients (e.g., ≥50 years) undergoing non-emergency surgery under

general anesthesia who develop intraoperative hypotension (defined as a drop in systolic

blood pressure below a certain threshold, e.g., <100 mmHg or >20% from baseline).

Exclusion Criteria: Patients with contraindications to sympathomimetic agents, severe

cardiovascular disease, or participating in other clinical trials.

Intervention:

Treatment Group: Intravenous bolus of cafedrine/theodrenaline 20:1.

Control Group: Standard of care vasopressor (e.g., ephedrine or noradrenaline).

Study Procedures:

Obtain informed consent from all participating patients.

Randomize eligible patients to either the treatment or control group.

Monitor blood pressure and heart rate continuously.

Upon the onset of hypotension, administer the assigned study drug as an intravenous bolus.

Record the time to restoration of normal blood pressure, the total dose of vasopressor

required, and any adverse events.

Follow patients post-operatively to assess for any complications.

Primary Outcome Measures:
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Success rate of restoring systolic blood pressure to a predefined target.

Time to achieve the target blood pressure.

Secondary Outcome Measures:

Total dose of vasopressor administered.

Incidence of adverse events (e.g., tachycardia, bradycardia, hypertension).

Post-operative outcomes.

Data Analysis:

Compare the primary and secondary outcome measures between the treatment and control

groups using appropriate statistical methods (e.g., t-test, chi-square test).

Perform a safety analysis to assess the incidence and severity of adverse events.
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Safety and Adverse Effects
The cafedrine/theodrenaline 20:1 combination is generally well-tolerated. The most common

adverse effects are related to its sympathomimetic activity and may include:

Tachycardia (though heart rate often remains stable)

Arrhythmias

Hypertension

The use of this combination is contraindicated in patients with pheochromocytoma,

tachyarrhythmias, and severe hypertension.

Conclusion
The 20:1 combination of cafedrine and theodrenaline is an effective and established treatment

for hypotensive states. Its unique mechanism of action, combining direct and indirect

sympathomimetic effects with PDE inhibition, results in a rapid and sustained increase in blood

pressure, primarily by enhancing cardiac contractility with minimal impact on heart rate and

systemic vascular resistance. The provided protocols offer a framework for further preclinical

and clinical investigation into the therapeutic potential and applications of this drug

combination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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